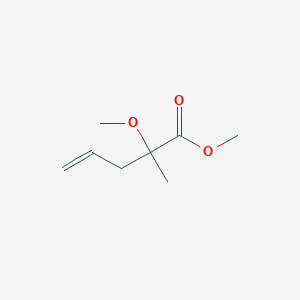
Methyl 2-methoxy-2-methylpent-4-enoate
Cat. No. B8539300
M. Wt: 158.19 g/mol
InChI Key: LSGINNLJONSYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08513234B2
Procedure details


To a solution of diisopropylamine (2.34 L, 16.4 mol) in THF (6 L) at −48° C. was added n-butyllithium (5.78 L, 14.5 mol) via additional funnel over 35 minutes, and the resulting mixture was warmed to −15° C. over 20 minutes, held at −15° C. for 10 minutes, then cooled down to −40° C. To this solution was added methyl 2-methoxypropionate (1.85 kg, 12.4 mol) via additional funnel over 1.75 hours. After stirring for 30 minutes, allyl bromide (1.4 L, 16.4 mol) was added via additional funnel. The resulting solution was stirred for 30 minutes, warmed to 0° C. over 1 hour, then quenched with 3NHCl (7 L), and extracted with MTBE (2×4 L). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The crude residue was used in the next reaction without further purification.





Identifiers


|
REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)[CH3:2].[CH2:8]([Li])CCC.[CH3:13][O:14][CH:15]([CH3:20])[C:16]([O:18][CH3:19])=[O:17].C(Br)C=C>C1COCC1>[CH3:13][O:14][C:15]([CH3:8])([CH2:20][CH:1]=[CH2:2])[C:16]([O:18][CH3:19])=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.34 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
5.78 L
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.85 kg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(=O)OC)C
|
Step Three
|
Name
|
|
|
Quantity
|
1.4 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled down to −40° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 0° C. over 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 3NHCl (7 L)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with MTBE (2×4 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was used in the next reaction without further purification
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C(=O)OC)(CC=C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
